N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
“N-(3-chlorophenyl)acetamide” is a chemical compound with the molecular formula C8H8ClNO . It is also known by other names such as “3’-Chloroacetanilide”, “m-Chloroacetanilide”, “3-Chloroacetanilide”, and "N-(3-Chlorophenyl)acetic acid amide" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents . Another study reported the synthesis of dichlorobenzamide derivatives from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .
Molecular Structure Analysis
The molecular structure of “N-(3-chlorophenyl)acetamide” can be represented by the SMILES string O=C(CCl)NC1=CC(Cl)=CC=C1
.
Chemical Reactions Analysis
While specific chemical reactions involving “N-(3-chlorophenyl)acetamide” are not available, similar compounds have been studied. For instance, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were evaluated in acute models of epilepsy .
Physical and Chemical Properties Analysis
“N-(3-chlorophenyl)acetamide” is a solid compound . More specific physical and chemical properties were not found in the available resources.
Scientific Research Applications
Antibacterial Potential :
- N-substituted derivatives of 1,3,4-oxadiazole and acetamide, including similar compounds, have shown notable antibacterial properties against gram-negative and gram-positive bacteria (K. Nafeesa et al., 2017).
- A series of 1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives were found to be active against acetylcholinesterase, a key enzyme in neurotransmission (A. Rehman et al., 2013).
Enzyme Inhibition and Pharmacological Evaluation :
- Several N-aryl/aralkyl derivatives of 1,3,4-oxadiazole compounds have been synthesized and found to be promising inhibitors of α-glucosidase, an enzyme implicated in carbohydrate digestion and diabetes (M. Iftikhar et al., 2019).
- Another study showed that 1,3,4-oxadiazole derivatives possess anti-inflammatory and anti-thrombotic properties in rat models. These compounds were also evaluated for their interactions with COX-2, an enzyme involved in inflammation and pain (Muhammadasim Raza Basra et al., 2019).
Synthetic Routes and Structural Analysis :
- Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been synthesized, demonstrating the versatility and adaptability of these compounds in chemical synthesis (P. Yu et al., 2014).
- The molecular structure and NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety have been conducted, showcasing the compound's chemical characteristics and potential for further modification (Li Ying-jun, 2012).
Mechanism of Action
Target of Action
The compound N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide, also known as N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide, is a derivative of the 1,3,4-oxadiazole scaffold . The 1,3,4-oxadiazole scaffold is known to interact with multiple receptors , making it a valuable component in the development of new therapeutic agents .
Mode of Action
It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
1,3,4-oxadiazole derivatives have been found to inhibit various enzymes and proteins that contribute to cell proliferation . This suggests that the compound may have a broad impact on cellular processes and pathways.
Result of Action
Given the known activities of similar compounds, it is possible that n-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide may have antiviral, anti-inflammatory, anticancer, and other biological activities .
Safety and Hazards
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6(15)12-10-14-13-9(16-10)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEKIHUJYYWZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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